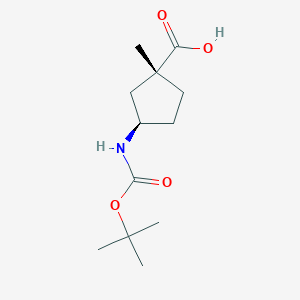

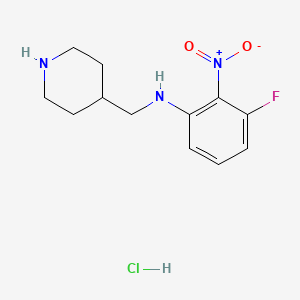

![molecular formula C22H18N4O2 B2965151 (2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 881566-14-9](/img/structure/B2965151.png)

(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H18N4O2 and its molecular weight is 370.412. The purity is usually 95%.

BenchChem offers high-quality (2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorescent Properties and Applications

- A study focused on the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives, starting with a key compound closely related to the query chemical. These derivatives were evaluated for their fluorescent properties, with some being explored as fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).

Synthesis of Heterocyclic Derivatives

- Research on the synthesis of polyfunctionally substituted thiophene, imidazo[1,2:1′,6′]pyrimido[5,4-b]thiophene, and thieno[3,2-d]pyrimidine derivatives from beta-enaminonitrile moieties showcased the versatility of related compounds in generating a wide range of heterocyclic compounds with potential biological activity (Raslan & Sayed, 2003).

Biological Activities and Applications

- A study on the utilization of 2-ethoxymethylene-3-oxobutanenitrile for synthesizing heterocycles with biological activity highlighted the potential of compounds with similar structural features to act against bacteria, fungi, and tumor cells (Černuchová et al., 2005).

- Another study synthesized a series of compounds related to the query compound for antimicrobial evaluation, indicating potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity (Desai et al., 2015).

Wirkmechanismus

Target of Action

VU0605360-1, also known as (2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile, primarily targets the Factor D enzyme . Factor D is the rate-limiting enzyme of the complement alternative pathway (AP), a part of the immune system that enhances the ability to clear microbes and damaged cells from an organism, promotes inflammation, and attacks the pathogen’s plasma membrane .

Mode of Action

VU0605360-1 interacts with its target, Factor D, by demonstrating increased potency and binding affinity . This interaction results in immediate, complete, and sustained inhibition of the alternative pathway . By inhibiting Factor D, VU0605360-1 controls intravascular hemolysis (IVH) while preventing extravascular hemolysis (EVH), thereby improving anemia and the need for transfusions .

Biochemical Pathways

The primary biochemical pathway affected by VU0605360-1 is the complement alternative pathway (AP) . By inhibiting Factor D, the rate-limiting enzyme of the AP, VU0605360-1 controls the activation of this pathway, thereby controlling the hemolysis process .

Pharmacokinetics

It is known that vu0605360-1 demonstrates increased potency and binding affinity for factor d . It achieves immediate, complete, and sustained AP inhibition with twice-daily administration

Result of Action

The molecular and cellular effects of VU0605360-1’s action primarily involve the control of hemolysis, a process where red blood cells (RBCs) are destroyed . By inhibiting Factor D, VU0605360-1 controls both intravascular and extravascular hemolysis, thereby improving anemia and reducing the need for blood transfusions .

Eigenschaften

IUPAC Name |

2-[(2-ethoxyphenyl)iminomethyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c1-3-28-20-11-7-5-9-18(20)24-13-16-14(2)15(12-23)21-25-17-8-4-6-10-19(17)26(21)22(16)27/h4-11,13,25H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPWCKFVNRYGHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N=CC2=C(C(=C3NC4=CC=CC=C4N3C2=O)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclododecylamine](/img/structure/B2965071.png)

![3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole](/img/structure/B2965072.png)

![2-Amino-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile;4-methylmorpholine](/img/structure/B2965073.png)

![2-Chloro-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B2965075.png)

![1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2965078.png)

![5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methoxybenzamide](/img/structure/B2965081.png)

![2-[[1-(2-Methylpropylsulfonyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2965083.png)